molecular formula C31H41N3O7 B12388605 Coumarin-PEG2-endoBCN

Coumarin-PEG2-endoBCN

Cat. No.: B12388605
M. Wt: 567.7 g/mol
InChI Key: XLABDPQXKAOLNZ-YHQISMHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin-PEG2-endoBCN (CAS: 2488174-18-9) is a multifunctional click chemistry reagent combining three key components:

  • Coumarin: A fluorescent moiety enabling tracking and imaging applications.
  • PEG2: A short polyethylene glycol (PEG) spacer enhancing water solubility and biocompatibility.
  • endoBCN: A strained cycloalkyne group facilitating copper-free click chemistry with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) .

The coumarin fluorophore distinguishes it from non-fluorescent BCN-PEG derivatives, enabling real-time visualization in biological systems.

Properties

Molecular Formula

C31H41N3O7

Molecular Weight

567.7 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27?

InChI Key

XLABDPQXKAOLNZ-YHQISMHQSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin-PEG2-endoBCN typically involves the conjugation of a coumarin derivative with a polyethylene glycol (PEG) linker and an endo-bicyclo[6.1.0]non-4-yne (endoBCN) moiety. The process generally starts with the preparation of the coumarin derivative, followed by the attachment of the PEG linker through esterification or amidation reactions. Finally, the endoBCN moiety is introduced via a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Coumarin-PEG2-endoBCN undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coumarin-PEG2-endoBCN has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.

    Biology: Facilitates the labeling and imaging of proteins, nucleic acids, and other biomolecules.

    Medicine: Employed in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the development of fluorescent sensors and materials

Mechanism of Action

The mechanism of action of Coumarin-PEG2-endoBCN involves its ability to undergo click chemistry reactions, forming stable covalent bonds with target molecules. The coumarin fluorophore emits fluorescence upon excitation, allowing for the visualization and tracking of labeled molecules. The PEG linker enhances solubility and biocompatibility, while the endoBCN moiety facilitates efficient click reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Comparison

The table below summarizes key attributes of Coumarin-PEG2-endoBCN and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Features Applications
This compound 2488174-18-9 Not Provided Not Provided Coumarin, PEG2, endoBCN Fluorescent, SPAAC reactivity Bioimaging, bioconjugation
endo-BCN-PEG2-amine 1263166-93-3 C₁₇H₂₈N₂O₄ 324.4 Amine, PEG2, endoBCN High stability (>95% purity), amine reactivity Drug delivery, biomaterials
Bis-PEG2-endo-BCN 1476737-97-9 C₂₈H₄₀N₂O₆ 500.64 Two endoBCN, PEG2 Dual SPAAC reactivity, crosslinking Antibody-drug conjugates
endo-BCN-PEG2-acid 1993134-72-7 C₁₈H₂₇NO₆ 353.4 Carboxylic acid, PEG2, endoBCN Carboxyl-amine coupling, aqueous solubility Bioconjugation, materials
2.2 Key Differentiators
  • Fluorescence: this compound uniquely integrates fluorescence, enabling applications in live-cell imaging and tracking of conjugated molecules. Non-fluorescent analogs (e.g., endo-BCN-PEG2-amine) require secondary labeling for visualization .
  • endo-BCN-PEG2-amine: The terminal amine enables reactions with carbonyl groups (e.g., NHS esters) for covalent bonding . Bis-PEG2-endo-BCN: Dual BCN groups allow crosslinking or multivalent targeting, ideal for antibody-drug conjugates (ADCs) .
  • Solubility : PEG2 spacers in all compounds enhance water solubility, but longer PEG chains (e.g., PEG12 in endo-BCN-PEG12-acid) further improve biocompatibility .
2.4 Limitations and Challenges
  • This compound: Limited data on photostability and quantum yield compared to established fluorophores (e.g., FITC). Potential steric hindrance from coumarin in dense conjugates.
  • endo-BCN-PEG2-amine: Amine groups may undergo nonspecific binding in complex biological matrices .
  • Bis-PEG2-endo-BCN : Higher molecular weight (500.64 vs. 324.4 for PEG2-amine) could reduce cellular uptake efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.